molecular formula C6H6ClNO2 B601191 Gimeracil Impurity 7 CAS No. 1227600-22-7

Gimeracil Impurity 7

Cat. No. B601191
CAS RN: 1227600-22-7
M. Wt: 159.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gimeracil Impurity 7, also known as 5-chloro-4-methoxy-1H-pyridin-2-one, is a chemical compound with the molecular formula C6H6ClNO2 . It is not classified as a hazardous compound .


Synthesis Analysis

A practical three-step synthetic approach to gimeracil, the parent API of this compound, has been described in the literature . The synthesis starts with 2,4-dimethoxypyridine and proceeds through intermediates 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridinone ring substituted with a chlorine atom and a methoxy group . The molecular weight of the compound is 159.57 .


Chemical Reactions Analysis

Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1%, and ideally lower than 0.1% . Impurities are unwanted residuals that form during or after the course of the reaction .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 159.57 and a molecular formula of C6H6ClNO2 .

Scientific Research Applications

Radiosensitization and DNA Repair Inhibition

Gimeracil, known chemically as 5-Chloro-2,4-dihydroxypyridine, has shown potential in enhancing the effectiveness of radiotherapy. Takagi et al. (2010) highlighted Gimeracil's radiosensitizing properties, demonstrating that it inhibits homologous recombination (HR), a critical DNA repair mechanism, particularly during radiotherapy for cancer treatment (Takagi et al., 2010). Further supporting this, Sakata et al. (2011) found that Gimeracil restricts the formation of DNA repair proteins such as Rad51 and replication protein A (RPA), while increasing the presence of proteins involved in the early steps of homologous recombination repair. This study also pinpointed dihydropyrimidine dehydrogenase (DPYD) as a target for radiosensitization by Gimeracil, suggesting its role in the partial suppression of HR-mediated DNA repair (Sakata et al., 2011).

Antitumor Effects and Radiosensitization in Oral Squamous Cell Carcinoma

Harada et al. (2016) conducted research on the radiosensitizing effects of Gimeracil on oral squamous cell carcinoma (OSCC) cells. The study showed that the combination of Gimeracil and radiation significantly inhibited OSCC cell and tumor growth, suggesting that Gimeracil enhances the efficacy of radiotherapy (Harada et al., 2016).

Analytical Methods and Characterization

The pharmaceutical industry requires precise analytical methods for the characterization and quantification of impurities like Gimeracil. Papers by Qing-wei (2008) and Yu Yu-yan (2011) contribute to this by discussing the preparation and identification of Gimeracil polymorphs and the determination of Gimeracil in Tegafur capsules, respectively, indicating ongoing research in optimizing the analysis and quality control of Gimeracil and its impurities (Qing-wei, 2008); (Yu Yu-yan, 2011).

Solubility and Pharmacokinetics

Understanding the solubility and pharmacokinetic profile of a drug compound is crucial for its development and therapeutic application. Li et al. (2019) investigated the solubility of Gimeracil in various solvents, providing insights into its solubility properties and interactions, which are essential for formulation development (Li et al., 2019). Additionally, studies by Saif et al. (2011) and Gu et al. (2009) contribute to our understanding of Gimeracil's pharmacokinetic properties and its quantification in biological matrices, essential for ensuring appropriate dosage and efficacy (Saif et al., 2011); (Gu et al., 2009).

Additional Insights

Other studies, while not directly focused on Gimeracil Impurity 7, provide context and background relevant to understanding its broader applications and effects, such as the general importance of impurity profiling in pharmaceuticals and the synthesis of Gimeracil itself (Patel & Apte, 2016); (Zhao-jun, 2005).

Mechanism of Action

Gimeracil, the parent compound of Gimeracil Impurity 7, functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This results in higher 5-FU levels and a prolonged half-life of the substance .

properties

IUPAC Name

5-chloro-4-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPMVTNVDGRIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.